2-[(2-chlorobenzyl)thio]-N-(2-methoxyphenyl)-5-methyl-7-pyridin-2-yl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
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Description
This compound belongs to a class of organic molecules that are characterized by the presence of triazolopyrimidine, a heterocyclic moiety combining triazole and pyrimidine rings, which are often explored for their potential biological activities and chemical properties.
Synthesis Analysis
The synthesis of related triazolopyrimidines typically involves multi-step reactions starting from basic heterocyclic compounds. For example, the synthesis of thiazolo and triazolo pyrimidines can start with the alkylation of tetrahydro pyrimidine derivatives, followed by cyclization and further substitution reactions to introduce various functional groups (Haiza et al., 2000).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by specific intermolecular interactions, including hydrogen bonding, that contribute to their stability and reactivity. For instance, compounds with similar structural features have been observed to form hydrogen-bonded sheets, indicating the importance of their molecular conformation in defining their physical and chemical properties (Trilleras et al., 2009).
Scientific Research Applications
Synthesis and Chemical Properties
Researchers have developed methods for synthesizing various pyrimidine derivatives, including triazolopyrimidines, which are of interest due to their potential biological activities. For instance, a study described the synthesis of thiazolo and triazolo pyrimidines alongside pyrimido triazine derivatives, showcasing the chemical versatility of these compounds (Haiza et al., 2000). Another research effort focused on enaminones as building blocks for creating substituted pyrazoles with antitumor and antimicrobial activities, indicating the therapeutic potential of pyrimidine derivatives (Riyadh, 2011).
Biological Activities and Applications
Several studies have investigated the biological activities of triazolopyrimidine derivatives. Research into novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone as anti-inflammatory and analgesic agents demonstrated significant COX-2 inhibitory, analgesic, and anti-inflammatory activities (Abu‐Hashem et al., 2020). Another study focused on the determination of biological and antioxidant activities of triazolopyrimidines, further emphasizing the potential of these compounds in therapeutic applications (Gilava et al., 2020).
properties
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-N-(2-methoxyphenyl)-5-methyl-7-pyridin-2-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23ClN6O2S/c1-16-22(24(34)30-19-11-5-6-13-21(19)35-2)23(20-12-7-8-14-28-20)33-25(29-16)31-26(32-33)36-15-17-9-3-4-10-18(17)27/h3-14,23H,15H2,1-2H3,(H,30,34)(H,29,31,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWWJKSAQXYQMDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)SCC3=CC=CC=C3Cl)N1)C4=CC=CC=N4)C(=O)NC5=CC=CC=C5OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClN6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-chlorobenzyl)thio]-N-(2-methoxyphenyl)-5-methyl-7-pyridin-2-yl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
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